4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-17-8-6-16(7-9-17)21(29)25-22-24-18(15-30-22)14-20(28)27-12-10-26(11-13-27)19-4-2-1-3-5-19/h1-9,15H,10-14H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMXCJLBLNYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may interact with multiple targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a chloro-substituted benzene ring, a thiazole moiety, and a phenylpiperazine group. The presence of these functional groups is crucial for its biological activity.
The biological activity of 4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity, which could influence conditions such as anxiety or depression.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, leading to therapeutic effects in diseases such as cancer.
- Cellular Effects : Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels.
Anticancer Activity
Research findings suggest that 4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide exhibits significant anticancer properties. Here are some key studies:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Sun et al. (2022) | MCF-7 (breast cancer) | 7.01 ± 0.60 | Induction of apoptosis via caspase activation |
| Wang et al. (2020) | HeLa (cervical cancer) | 8.55 ± 0.35 | Inhibition of cell proliferation |
| Li et al. (2021) | H460 (lung cancer) | 14.31 ± 0.90 | Interference with microtubule dynamics |
These studies highlight the compound's potential as an anticancer agent, particularly through mechanisms involving apoptosis and cell cycle arrest.
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its phenylpiperazine structure is known for modulating serotonin and dopamine receptors, which could be beneficial in managing conditions such as depression and anxiety.
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the effects of the compound on various cancer cell lines, demonstrating its ability to significantly inhibit cell growth and induce apoptosis through caspase pathway activation.
- Neuropharmacological Assessment : Another investigation focused on the compound's ability to modulate serotonin receptors, showing promise in reducing anxiety-like behaviors in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
4-Chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)benzamide (14l)
- Structure : Replaces the ethyl-piperazine chain with a 3,4,5-trimethoxyphenyl group.
- Key Data : Molecular weight 405.07 (C19H18ClN2O4S), NMR-confirmed structure, and IC50 values indicating inhibitory activity against metastatic cancer .
- Comparison : The trimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, which may alter target selectivity compared to the phenylpiperazine-containing compound.
4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
Variations in the Benzamide Substituent
4-Fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide
- Structure : Fluorine replaces chlorine on the benzamide, with a propyl linker instead of ethyl.
- Key Data : Molecular formula C23H23FN4O2S, molecular weight 438.5 .
- Comparison : Fluorine’s electronegativity may reduce metabolic oxidation, enhancing stability. The longer propyl chain could affect conformational flexibility and receptor interactions.
Modifications to the Side Chain
4-Chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Structure: Replaces phenylpiperazine with a 2-methoxyphenethylamino group.
- Key Data : Molecular weight 429.9 (C21H20ClN3O3S) .
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide
Piperazine and Heterocyclic Derivatives
2-Chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Structure: Combines a thiazolidinone ring with a methylpiperazine group.
- Key Data : Molecular weight 491 (C23H27ClN4O4S), predicted pKa 12.3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
